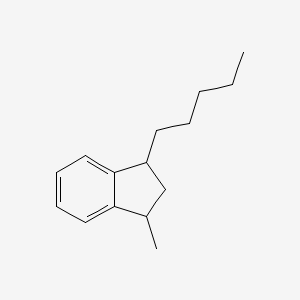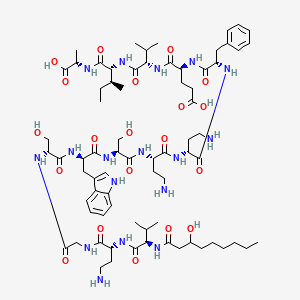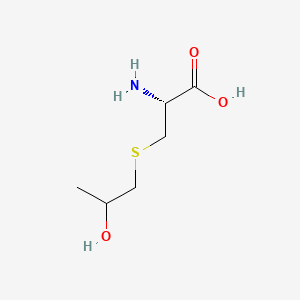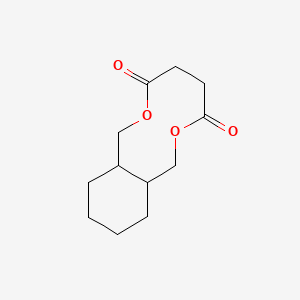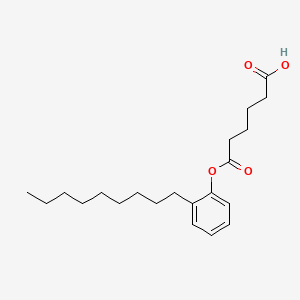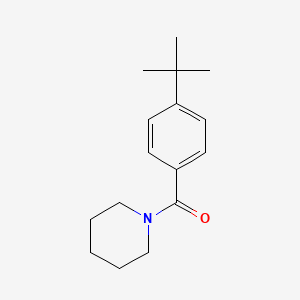
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, also known as 1-(4-tert-butylbenzoyl)piperidine, is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring attached to a 4-tert-butylbenzoyl group.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can be synthesized through the reaction of piperidine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Alternative Methods: Another approach involves the use of piperidine and 4-tert-butylbenzoic acid in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Types of Reactions:
Oxidation: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, leading to the formation of substituted piperidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) compounds, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles (e.g., alkyl halides) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Piperidine-1-oxide derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
科学的研究の応用
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- has found applications in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
The mechanism by which Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
類似化合物との比較
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine, 1-(3-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(2-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(4-(1,1-dimethylethyl)phenyl)-.
Uniqueness: The presence of the 4-tert-butylbenzoyl group in Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
特性
CAS番号 |
59746-67-7 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
(4-tert-butylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
QXUQNZDBDBUCLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


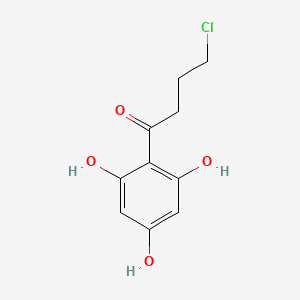
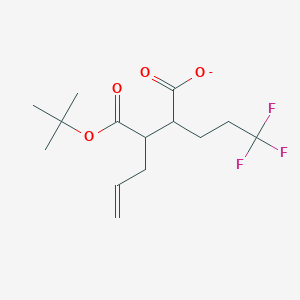
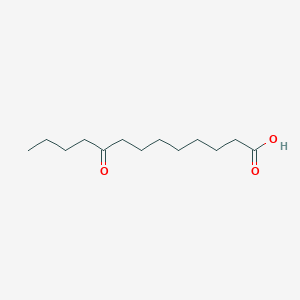
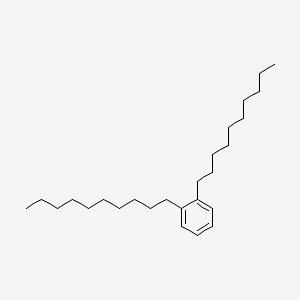

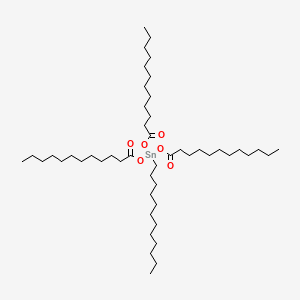
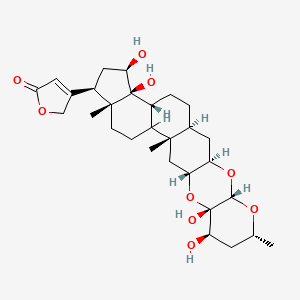
arsanium bromide](/img/structure/B15176074.png)
